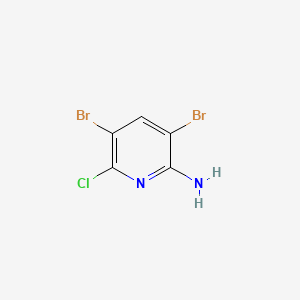

3,5-Dibromo-6-chloropyridin-2-amine

Description

Contextualization within the Field of Halogenated Pyridin-2-amines

Halogenated 2-aminopyridine (B139424) analogues are recognized as high-value feedstocks for the development of fine chemicals, natural products, and biologically active molecules. acs.org They serve as versatile, multipurpose building blocks for creating ligands used in organometallic chemistry and are crucial for the rapid diversification of chemical structures. acs.org The synthesis of halogenated pyridin-2(1H)-ones, structurally related to aminopyridines, has been achieved through efficient one-pot methods, highlighting the ongoing interest in this class of compounds. nih.gov

The presence of multiple halogen atoms on the pyridine (B92270) ring, as seen in 3,5-Dibromo-6-chloropyridin-2-amine, offers chemists multiple reactive sites. The development of environmentally benign and selective amination methods for polyhalogenated pyridines underscores the demand for practical and cost-effective routes to these important intermediates. acs.org The study of copper(II) halide salts with related compounds like 5-bromo-2-aminopyridine and 3,5-dibromo-2-aminopyridine further illustrates the role of these molecules in coordination chemistry and materials science. bohrium.com The challenge in synthesizing specific isomers, such as avoiding the formation of polychlorinated byproducts like 2-amino-3,5-dichloropyridine (B145740) during chlorination, emphasizes the need for precise synthetic control in this field. google.com

Historical Perspective of Pyridine Derivatives in Organic Synthesis

The story of pyridine derivatives is deeply rooted in the history of organic chemistry. Pyridine itself, a six-membered aromatic heterocycle with one nitrogen atom, was first discovered in coal tar. britannica.com Its chemical structure was a subject of study for decades, with Wilhelm Körner (1869) and James Dewar (1871) proposing that its structure is derived from benzene (B151609) by replacing a C-H unit with a nitrogen atom. wikipedia.org This was later confirmed experimentally when pyridine was reduced to piperidine. wikipedia.org

The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org However, it was the Hantzsch pyridine synthesis, described in 1881 by Arthur Rudolf Hantzsch, that became the first major synthesis of pyridine derivatives. britannica.comwikipedia.org This method typically involves a 2:1:1 condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org A significant advancement came in 1924 when Russian chemist Aleksei Chichibabin developed a more efficient pyridine synthesis from inexpensive reagents, a method still employed in industrial production. wikipedia.org

Over the years, pyridine derivatives have proven indispensable, finding use as solvents, reagents, and precursors to a vast array of products, including pharmaceuticals, agrochemicals, and materials. britannica.comresearchgate.net

Table 1: Key Historical Milestones in Pyridine Synthesis

| Year | Scientist(s) | Contribution |

|---|---|---|

| 1869/1871 | Wilhelm Körner & James Dewar | Proposed the benzene-like structure of pyridine. wikipedia.org |

| 1876 | William Ramsay | First synthesis of a heteroaromatic compound (pyridine). wikipedia.org |

| 1881 | Arthur Rudolf Hantzsch | Developed the first major synthesis of pyridine derivatives (Hantzsch pyridine synthesis). britannica.comwikipedia.org |

Significance of this compound as a Multifunctional Synthetic Precursor

The significance of this compound lies in its role as a multifunctional synthetic precursor. Its structure contains multiple, differentiated reactive sites—two bromine atoms, one chlorine atom, and an amine group—which can be selectively targeted in subsequent chemical transformations. This allows for a stepwise and controlled elaboration of the molecule, making it a valuable starting material for complex target structures.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1261269-84-4 | achemblock.com |

| Molecular Formula | C₅H₃Br₂ClN₂ | achemblock.com |

| Formula Weight | 286.35 | achemblock.com |

| IUPAC Name | this compound | achemblock.com |

A clear example of its utility is demonstrated in the synthesis of donor–acceptor–donor (D–A–D) molecules for optoelectronic applications. rsc.org In this research, this compound was used as the starting material in a palladium-catalyzed Sonogashira cross-coupling reaction with ethynylthiophene. rsc.org This reaction selectively targeted one of the bromine atoms, showcasing the ability to differentiate between the halogen substituents. The resulting product was then subjected to an intramolecular cyclization to build a more complex bicyclic pyrrolopyrazine system. rsc.org This specific application highlights the compound's value in creating functional materials through controlled, site-selective reactions.

Overview of Key Research Areas and Challenges for this compound

The primary research area for this compound is in its application as a versatile building block in organic synthesis. Key areas include:

Materials Science: As demonstrated, its use in synthesizing novel donor-acceptor-donor molecules indicates its potential in the field of organic electronics and optoelectronics. rsc.org The ability to construct complex heterocyclic systems from this precursor is of significant interest for developing new functional materials. rsc.org

Medicinal and Agrochemical Chemistry: While specific applications of this exact compound are not extensively documented in the provided results, polyhalogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.orglookchem.com The unique substitution pattern of this compound makes it an attractive scaffold for developing new bioactive compounds.

Despite its potential, research involving this compound faces several challenges:

Selective Functionalization: A primary challenge is achieving high selectivity in reactions. With three halogen atoms (two bromine, one chlorine) at different positions, chemists must develop precise reaction conditions to functionalize one site without affecting the others. The differential reactivity (C-Br vs. C-Cl) can be exploited, but controlling regioselectivity between the two bromine atoms at positions 3 and 5 remains a synthetic hurdle.

Synthesis of the Precursor: While commercially available from some suppliers, the synthesis of this compound itself can be complex. The preparation of polyhalogenated pyridines often involves multiple steps and can lead to isomeric mixtures that are difficult to separate, as seen in the synthesis of other chlorinated aminopyridines. google.comgoogle.com

Limited Documented Reactivity: There is a limited body of published research detailing the full scope of reactivity for this specific molecule. Further investigation is needed to fully map out its synthetic utility and establish reliable protocols for its diverse transformations.

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUVLSFBMNPJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704812 | |

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-84-4 | |

| Record name | 3,5-Dibromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dibromo 6 Chloropyridin 2 Amine

Established Synthetic Routes for the Preparation of 3,5-Dibromo-6-chloropyridin-2-amine

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is a specialized intermediate. However, its structure strongly implies that established methods for the halogenation and amination of pyridine (B92270) rings are the most logical and common approaches to its formation.

Halogenation Strategies for Pyridine Cores

The most direct and plausible synthetic route to this compound involves the selective halogenation of a suitable aminopyridine precursor. The amino group in 2-aminopyridine (B139424) is an activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring.

A likely precursor for the synthesis of this compound is 2-Amino-6-chloropyridine (B103851). The synthesis would proceed via a dibromination reaction. The reaction conditions for such a transformation can be inferred from similar reactions reported for other aminopyridine derivatives. For instance, the bromination of 2-aminopyridine with bromine in acetic acid is known to produce 2-amino-3,5-dibromopyridine. orgsyn.org Similarly, 2-amino-5-chloropyridine (B124133) can be brominated at the 3-position using bromine in dichloromethane.

Based on these precedents, the dibromination of 2-amino-6-chloropyridine would likely be achieved using a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The choice of solvent can influence the reactivity and selectivity of the reaction, with options including acetic acid, dichloromethane, or methanol. The reaction temperature would need to be carefully controlled to prevent over-bromination or other side reactions.

| Precursor | Reagent | Solvent | Temperature | Product | Reference |

| 2-Amino-6-chloropyridine | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Acetic Acid or Dichloromethane | 0°C to room temperature | This compound | Inferred from orgsyn.org |

| 2-Aminopyridine | Bromine (Br₂) | Acetic Acid | <20°C to 50°C | 2-Amino-3,5-dibromopyridine | orgsyn.org |

| 2-Amino-5-chloropyridine | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | 0°C to 25°C | 2-Amino-3-bromo-5-chloropyridine | - |

This table presents plausible reaction conditions for the synthesis of this compound based on analogous reactions.

Amination Approaches to Pyridine Derivatives

An alternative, though likely less direct, synthetic strategy involves the amination of a polyhalogenated pyridine precursor. This approach would start with a pyridine ring already bearing the desired halogen pattern, such as a hypothetical 3,5-dibromo-2,6-dichloropyridine. The subsequent step would be a selective nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 2-position.

The reactivity of halogens on the pyridine ring towards nucleophilic substitution is dependent on their position. Halogens at the 2- and 4-positions are generally more susceptible to displacement than those at the 3- and 5-positions. This inherent reactivity could be exploited to selectively aminate the 2-position of a suitable precursor. Reagents for such aminations include ammonia (B1221849) or other nitrogen nucleophiles, often in the presence of a base and sometimes a transition metal catalyst, like palladium, to facilitate the C-N bond formation. acs.org However, achieving regioselectivity in a molecule with multiple halogen atoms can be challenging and may lead to mixtures of products.

Novel and Emerging Synthetic Pathways for this compound

While traditional methods provide a solid foundation, the field of synthetic organic chemistry is continually evolving. Modern approaches to the synthesis of polysubstituted pyridines focus on efficiency, atom economy, and the rapid generation of molecular diversity.

One-pot multicomponent reactions (MCRs) represent a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation. core.ac.uknih.gov For a molecule like this compound, a hypothetical MCR could involve the condensation of a suitably functionalized three-carbon component with an ammonia source and other reagents to construct the substituted pyridine ring in a single step.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also offer a sophisticated route to complex heterocycles. For instance, cascade reactions involving C-F bond cleavage have been utilized for the synthesis of poly-substituted fluorine-containing pyridines. rsc.org While not directly applicable to the target molecule, this principle of leveraging specific bond activations could inspire novel routes to other polyhalogenated pyridines.

Purity Assessment and Isolation Techniques for this compound

The purification of the final product is a critical step in any synthetic sequence. For a solid compound like this compound, recrystallization is a common and effective method for removing impurities. The choice of solvent is crucial and is typically determined empirically. Solvents such as ethanol, isopropanol, or mixtures containing ethyl acetate (B1210297) and hexanes are often employed for the recrystallization of aminopyridine derivatives.

Chromatographic techniques are also indispensable for the purification of halogenated aminopyridines, especially for removing isomeric byproducts which may have similar solubility profiles.

| Technique | Stationary Phase | Mobile Phase/Solvent | Application | Reference |

| Recrystallization | - | Ethanol, Isopropanol, or other organic solvents | Removal of soluble and insoluble impurities from the solid product. | Inferred from general laboratory practice. |

| Column Chromatography | Silica Gel | Gradients of Ethyl Acetate/Hexane or Dichloromethane/Methanol | Separation of the desired product from byproducts and unreacted starting materials. | unibo.it |

| Cation-Exchange Chromatography | Dowex 50WX8 (NH₄⁺ form) | Ammonium acetate buffer | Purification of aminopyridine derivatives, particularly for removing excess reagents from amination reactions. | nih.gov |

Scalability Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to industrial production presents several challenges, particularly for a polyhalogenated compound.

Reagent Handling and Cost: The use of elemental bromine on a large scale requires specialized equipment and stringent safety protocols due to its corrosive and toxic nature. While NBS is a solid and easier to handle, its cost can be a significant factor in large-scale production.

Reaction Control: Halogenation reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of undesired byproducts, such as over-halogenated species.

Purification: The purification of large quantities of the product can be challenging. Recrystallization may require large volumes of flammable solvents. Large-scale chromatography can be expensive and time-consuming. The development of a robust crystallization process that directly yields high-purity material is often a key focus in process development.

Waste Management: The synthesis of halogenated compounds generates halogenated waste streams that require specialized and costly disposal methods. Green chemistry principles, such as atom economy and the use of less hazardous reagents, are increasingly important considerations in industrial synthesis. acs.org

The industrial production of pyridines and their derivatives often involves gas-phase reactions at high temperatures or multi-step processes that are optimized for efficiency and cost-effectiveness. acs.org For a specialized compound like this compound, a thorough process of optimization would be necessary to ensure a safe, efficient, and economically viable manufacturing route.

Pharmacological and Medicinal Chemistry Research Involving 3,5 Dibromo 6 Chloropyridin 2 Amine Derivatives

Design and Synthesis of Bioactive Derivatives from 3,5-Dibromo-6-chloropyridin-2-amine

The strategic placement of reactive sites on the this compound core allows for the systematic modification and synthesis of a diverse library of derivatives. Researchers have capitalized on this to create compounds with specific biological activities.

Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in various diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. Derivatives of this compound have been investigated as potent inhibitors of several kinases.

IRAK4 is a key mediator in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are crucial for the innate immune response. nih.govmdpi.com Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. nih.gov

Through high-throughput screening and structure-based design, a series of aminopyrimidin-4-one IRAK4 inhibitors were developed. nih.gov Although not directly starting from this compound, the development of these inhibitors showcases the importance of the substituted aminopyridine motif in kinase inhibition. For instance, compound 16 from a study demonstrated potent IRAK4 inhibition with an IC50 of 27 nM and excellent kinase selectivity. nih.gov Another compound, 31 , showed an IC50 of 93 nM with good bioavailability in rats. nih.gov

Further research led to the identification of potent and selective amidopyrazole inhibitors of IRAK4 that proved efficacious in a rodent model of inflammation. mdpi.com Additionally, bicyclic heterocyclyl derivatives have been patented as IRAK4 inhibitors. google.com

| Compound | IRAK4 IC50 (nM) | Kinase Selectivity | Reference |

| Compound 16 | 27 | >100-fold against 99% of 111 tested kinases | nih.gov |

| Compound 31 | 93 | Not specified | nih.gov |

| Compound 42 | 8.9 | Not specified | nih.gov |

| CA-4948 | 115 | Not specified | nih.gov |

Spleen Tyrosine Kinase (Syk) is another critical enzyme in the signaling pathways of immune cells. Its inhibition is a potential treatment for allergic and autoimmune diseases. Pyrazine derivatives have been investigated as Syk kinase inhibitors. google.com While the direct use of this compound in the provided search results for Syk inhibitors is not explicitly detailed, the broader class of substituted pyridines and pyrazines are central to the development of these inhibitors. For example, a series of 5,7-disubstituted quinolines, which can be synthesized from precursors like 3,5-dibromoaniline, have been explored as Syk inhibitors. google.com

Modulation of Other Receptor Targets

Derivatives of substituted pyridines have been explored for their ability to modulate various receptor targets beyond kinases. For instance, diarylureas derived from 2-amino-6-bromopyridine (B113427) have been studied as allosteric modulators of the cannabinoid CB1 receptor. acs.orgacs.org These studies highlight the versatility of the aminopyridine scaffold in targeting different classes of receptors. While not directly using this compound, the synthetic strategies often involve reactions at the bromine and amine positions of a substituted pyridine (B92270), which are analogous to the reactive sites on the target compound. researchgate.netnih.gov

Exploration of Antiproliferative Agents

The development of new antiproliferative agents is a cornerstone of cancer research. Various pyridine and pyrimidine (B1678525) derivatives have shown promise in this area. rsc.orgjst.go.jprsc.org For example, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative profiles. jst.go.jp Additionally, 1,3,4-oxadiazole (B1194373) derivatives containing a 2-chloropyridine (B119429) moiety have been investigated for their anticancer activity. researchgate.net The synthesis of these compounds often involves the modification of a halogenated pyridine precursor, a role for which this compound is well-suited.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

In the context of IRAK4 inhibitors, SAR studies on a series of oxazolo[4,5-b]pyridine (B1248351) derivatives revealed that specific substitutions significantly impact potency and hERG inhibition. nih.gov For instance, the optimization of a lead compound led to a 13-fold increase in activity. nih.gov Similarly, in the development of CB1 receptor modulators, SAR studies on diarylureas showed that the nature of the substituent on the pyridine ring and the phenyl ring greatly influenced potency. acs.orgacs.org Electron-withdrawing groups on the phenyl ring and specific alkyl substitutions on the pyridine nitrogen were found to be beneficial for activity. acs.org

For antiproliferative agents, SAR analysis of imidazo[1,2-a]pyridine (B132010) derivatives demonstrated that the nature and position of substituents on an aryl ring modulate antifungal and, by extension, potential antiproliferative efficacy. researchgate.net These studies underscore the importance of systematic structural modifications to fine-tune the biological activity of derivatives originating from scaffolds like this compound.

Impact of Halogen and Amine Substitutions on Biological Activity

The nature and position of halogen substituents on the pyridine ring, as well as modifications of the amine group, play a pivotal role in modulating the biological activity of derivatives. Research has consistently shown that these substitutions can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

The presence of halogens like bromine and chlorine can enhance biological activity, a principle observed in various pyridine derivatives. For instance, a study on organoruthenium compounds with 8-hydroxyquinoline (B1678124) ligands, which share structural similarities with pyridine derivatives, found that the nature of the halido leaving group had a significant influence on cytotoxic activity. acs.org While a direct correlation between lipophilicity and cytotoxic activity was not always observed, the reaction rates with biological molecules like amino acids were affected by the specific halogen, which may explain differences in cellular behavior. acs.org In some series of compounds, replacing chloro-substituents with bromo-groups has been explored to refine binding affinity. acs.orgnih.gov For example, in a series of adenosine (B11128) A3 receptor antagonists, the replacement of two chloro-groups with bromine atoms was investigated to understand their importance for receptor binding. acs.orgnih.gov

The amine group at the 2-position is a key feature, often serving as an anchor for binding to target proteins or as a handle for further chemical elaboration. researchgate.net Modifications of this amine can drastically alter biological outcomes. For instance, converting the primary amine into secondary or tertiary amines, or incorporating it into larger heterocyclic systems, is a common strategy in drug design to modulate properties like solubility, metabolic stability, and hydrogen bonding capacity. researchgate.net The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines via Pd-catalyzed amination demonstrates a method to create more complex amine derivatives from a simple 2-aminopyridine (B139424) precursor. mdpi.com

Influence of Pyridine Ring Modifications on Target Affinity

Modifications to the core pyridine ring of this compound are fundamental to tuning target affinity and specificity. The pyridine ring is a prevalent scaffold in FDA-approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties. nih.govdovepress.com Replacing a phenyl ring with a pyridine motif, for example, can enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding. dovepress.com

In the development of BCL6 inhibitors, researchers hypothesized that replacing a pyridine ring with a pyrimidine ring could maintain essential interactions with the target protein. ucl.ac.uk This bioisosteric replacement proved successful, with the pyrimidine-based compounds showing comparable activity. Further functionalization of the pyridine or pyrimidine ring was then explored to gain additional potency, although the scope for substitution can be limited by the available space in the target's binding pocket. ucl.ac.uk

The synthesis of complex heterocyclic systems often starts with functionalized pyridines. For example, this compound has been used as a precursor in a multi-step synthesis to create bicyclic pyrrolo[2,3-b]pyrazin-2-amine derivatives. rsc.org This process involves sequential reactions, such as Sonogashira cross-coupling and intramolecular cyclization, to build more complex and rigid structures upon the initial pyridine framework. These larger, more constrained systems can offer enhanced target affinity and selectivity compared to the simpler, more flexible precursors.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This approach is valuable in designing novel derivatives of scaffolds like this compound.

By analyzing a set of active molecules, a pharmacophore model can be generated, highlighting key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (Aro), and hydrophobic (Hyd) groups. For instance, a pharmacophore model generated for a series of biologically active pyridine derivatives identified three HBAs, one HBD, one aromatic ring, and one hydrophobic group as crucial for activity. researchgate.net The spatial relationships between these features are critical; in that specific model, the central HBA feature was located at defined distances from the other two HBAs (4.36 Å and 6.38 Å), and the HBD feature was 2.74 Å from the aromatic feature. researchgate.net

Such models serve as powerful tools for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. This method was successfully employed to identify novel DNA gyrase B inhibitors, where a 3D-pharmacophore model was used to screen a database, leading to the identification of six promising hits. acs.org These hits were then synthesized and biologically evaluated, validating the predictive power of the pharmacophore model. This process allows for the rational design of new derivatives with an increased probability of enhanced efficacy and selectivity. researchgate.net

Lead Compound Identification and Optimization in Drug Discovery

The process of converting a promising "hit" compound into a "lead" and then optimizing it into a clinical candidate is a cornerstone of drug discovery. spirochem.com Derivatives of this compound have featured in such campaigns, where the initial scaffold is systematically modified to improve potency, selectivity, and drug-like properties.

A notable example is the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal agents. acs.orgdndi.org An initial high-throughput screening hit was optimized, leading to a series of potent compounds. This lead optimization process involved synthesizing numerous analogs to explore the structure-activity relationship (SAR). Modifications were made to different parts of the molecule, including the pyridine rings, to enhance activity against various filarial species and to improve pharmacokinetic properties. semanticscholar.org

In another example, a series of 5-aryl-2,4-diaminopyrimidine compounds were identified as potent and selective inhibitors of IRAK4 kinase. nih.gov Starting from a high-throughput screening hit, lead optimization involved synthesizing analogs with different substitutions on the aryl ring. For instance, comparing ortho-, meta-, and para-fluorophenyl substitutions revealed that the meta-substituted compound had the best potency. Further optimization by replacing the phenyl ring with substituted pyridyl rings led to compounds with improved potency and efficacy in cell-based assays. nih.gov

Similarly, the development of inhibitors for neuronal nitric oxide synthase (nNOS) involved optimizing chiral pyrrolidine-based inhibitors that initially had poor blood-brain barrier penetration. nih.gov A new series of "double-headed" aminopyridines was designed to improve properties like lipophilicity. The optimization efforts led to an inhibitor, compound 3j , which showed significantly better potency in a cell-based assay compared to the lead compound, suggesting improved membrane permeability. nih.gov

In Vitro Biological Evaluation of Derivatives

The biological activity of newly synthesized derivatives is assessed through a battery of in vitro assays. These tests are crucial for determining a compound's potency, its mechanism of action, and its selectivity for the intended target over other proteins.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for quantifying the potency of a compound against a specific enzyme target. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the development of IRAK4 inhibitors, synthesized compounds were tested in a biochemical assay to determine their direct inhibitory effect on the enzyme. nih.gov This allowed for a direct comparison of potencies among the different analogs. For example, compound 18 (a 4-pyridyl analog) showed better IRAK4 potency than its 3-pyridyl counterpart (17 ). nih.gov Likewise, research on JMJD5 inhibitors used an enzyme assay to screen a library of 2,4-PDCA derivatives, identifying compounds with IC₅₀ values in the low micromolar range. acs.org

The following table summarizes enzyme inhibition data for selected pyridine and pyrimidine derivatives from various research studies.

| Compound/Derivative Class | Target Enzyme | IC₅₀ (nM) | Source |

| 5-Arylpyrimidine (18 ) | IRAK4 | 4 | nih.gov |

| 5-Arylpyrimidine (17 ) | IRAK4 | 12 | nih.gov |

| 5-Arylpyrimidine (15 ) | IRAK4 | 6 | nih.gov |

| Double-headed aminopyridine (3j ) | nNOS | 25 | nih.gov |

| Double-headed aminopyridine (3g ) | nNOS | 49 | nih.gov |

| 5-substituted 2,4-PDCA (20j ) | JMJD5 | 1,400 | acs.org |

| 5-substituted 2,4-PDCA (20i ) | JMJD5 | 3,100 | acs.org |

This table is interactive. Click on the headers to sort.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays provide a more biologically relevant context than enzyme assays by evaluating a compound's activity within a living cell. These assays can measure a compound's ability to permeate cell membranes, its stability in the cellular environment, and its effect on cellular pathways, providing crucial information on efficacy and selectivity.

For the IRAK4 inhibitors mentioned previously, their potency was also evaluated in an IL-23 cell-based assay, which measures the inhibition of a downstream signaling event. nih.gov This confirmed that the compounds were active in a cellular context, with compound 18 again showing superior potency to 17 . In studies of novel pyridin-2-amine derivatives as potential anticancer agents, cytotoxicity was assessed against various cancer cell lines using the MTT assay. ajgreenchem.com Compounds MDT-32 and MDT-47 , which feature an electron-withdrawing fluorine group, exhibited potent antiproliferative activity against ER-α-positive breast cancer cells. ajgreenchem.com

The following table presents data from cell-based assays for various pyridine derivatives.

| Compound/Derivative | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Source |

| 5-Arylpyrimidine (18 ) | IL-23 Reporter | Cellular Potency | 0.032 | nih.gov |

| 5-Arylpyrimidine (17 ) | IL-23 Reporter | Cellular Potency | 0.110 | nih.gov |

| 5-Arylpyrimidine (15 ) | IL-23 Reporter | Cellular Potency | 0.038 | nih.gov |

| Pyridine Derivative (MDT-32 ) | T47D (Breast Cancer) | MTT Assay | 0.039 | ajgreenchem.com |

| Pyridine Derivative (MDT-47 ) | T47D (Breast Cancer) | MTT Assay | 0.041 | ajgreenchem.com |

| Pyridine Derivative (MDT-43 ) | T47D (Breast Cancer) | MTT Assay | >0.600 | ajgreenchem.com |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (47 ) | O. gutturosa | Motility Assay | 0.01 | semanticscholar.org |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine (50 ) | O. gutturosa | Motility Assay | 0.01 | semanticscholar.org |

| Double-headed aminopyridine (3j ) | A23187-stimulated cells | nNOS activity | 5 | nih.gov |

This table is interactive. Click on the headers to sort.

Cytotoxicity Profiling

The evaluation of cytotoxicity is a fundamental step in drug discovery, particularly for anticancer agents. Derivatives featuring halogenated pyridine scaffolds, similar to this compound, have been assessed against numerous cancer cell lines.

One area of research involves imidazo[1,2-a]pyridine derivatives. Although some of these compounds demonstrated limited solubility in culture media, others were successfully evaluated for their cytotoxic effects on the HepG2 human cell line. For instance, compound 12 showed the highest cytotoxicity with a CC₅₀ value of 13 μM, while compound 14 was the least cytotoxic with a CC₅₀ of 88 μM.

Pyrazolo[3,4-b]pyridine derivatives have also shown significant antiproliferative activity. jst.go.jp When tested against Hep G2 (hepatocellular carcinoma) cells, some compounds displayed remarkable cytotoxic effects, with IC₅₀ values ranging from 0.0158 to 71.3 μM, which is comparable to the standard anticancer drug doxorubicin (B1662922) (IC₅₀=0.008 μM). jst.go.jp A selection of these derivatives exhibited even greater potency against MCF7 (breast adenocarcinoma) cells, with IC₅₀ values between 0.0001 and 0.0211 μM, surpassing the efficacy of doxorubicin (IC₅₀=0.099 μM) in this cell line. jst.go.jp

Furthermore, studies on 2,6-dibenzylamino-3,5-dicyanopyridines revealed that some of these compounds exhibit notable anticancer activity against a wide array of human tumor cell lines. nih.gov Similarly, a series of 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines showed inhibitory effects on the growth of various cancer cell lines, with activity observed at micromolar and, in some instances, nanomolar concentrations. nih.gov

Table 1: Cytotoxicity of Selected Pyridine Derivatives

| Compound Class | Cell Line | Activity | Value (µM) |

|---|---|---|---|

| Imidazo[1,2-a]pyridine (Cmpd 12) | HepG2 | CC₅₀ | 13 |

| Imidazo[1,2-a]pyridine (Cmpd 14) | HepG2 | CC₅₀ | 88 |

| Pyrazolo[3,4-b]pyridine | Hep G2 | IC₅₀ | 0.0158 - 71.3 |

| Pyrazolo[3,4-b]pyridine | MCF7 | IC₅₀ | 0.0001 - 0.0211 |

| Doxorubicin (Reference) | Hep G2 | IC₅₀ | 0.008 |

| Doxorubicin (Reference) | MCF7 | IC₅₀ | 0.099 |

In Vivo Biological Evaluation of Derivatives (e.g., for inflammatory diseases, cancer)

Following promising in vitro results, derivatives are often advanced to in vivo models to assess their efficacy and safety in a whole organism.

Anti-inflammatory Activity: Research into 2,4,5-trimethylpyridin-3-ol derivatives has identified several compounds with significant in vivo anti-colitis activity. semanticscholar.org In a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colon inflammation, oral administration of compounds such as 13b , 14c , 14j , 14k , 14n , 18c , and 18d at a dose of 1 mg/kg led to significant recovery in body weight, colon weight, and colon myeloperoxidase levels, a marker for neutrophil infiltration. semanticscholar.org These compounds also modulated the expression of inflammatory cytokines and epithelial junction molecules. semanticscholar.org

In another study, newly synthesized 1,2,4-triazole (B32235) derivatives were evaluated for their anti-inflammatory, analgesic, and antipyretic activities in mice and rats. nih.gov Two compounds, in particular, demonstrated encouraging results. In an egg albumin-induced paw edema model, one compound showed a 91% inhibition of edema, which was more effective than the standard drug ibuprofen (B1674241) (82% inhibition). nih.gov

Analgesic Activity: The analgesic potential of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles was investigated in Swiss albino mice using an acetic acid-induced writhing test. nih.gov Several of the synthesized compounds showed moderate to good analgesic activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov

Prodrug Strategies and Metabolic Stability Investigations of Derivatives

The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic properties, including metabolic stability.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often through enzymatic or chemical reactions. This strategy is frequently used to overcome issues like poor solubility, instability, or to improve drug delivery to a specific target. For amines, prodrug approaches often involve masking the amino group to enhance membrane penetration. nih.gov

One common method is the formation of N-acyl derivatives, though these can sometimes be too stable. More sophisticated "tripartite" systems, such as (acyloxy)alkyl carbamates, are designed for controlled release. researchgate.net These systems are cleaved by esterase enzymes to release the active amine drug. researchgate.net Another approach involves bioprecursor prodrugs, which are activated by metabolic oxidation or reduction rather than hydrolysis. orientjchem.org For example, a dihydropyridine (B1217469) can be used to create a more lipophilic prodrug that can cross the blood-brain barrier, where it is then oxidized to the active pyridinium (B92312) drug. orientjchem.org

Metabolic Stability: Metabolic stability is a critical parameter that determines the half-life and clearance of a drug. In vitro assays using liver microsomes from various species (human, rat, mouse, etc.) are standard for predicting in vivo hepatic clearance. srce.hr In these assays, a test compound is incubated with microsomes and a cofactor-regenerating system (like NADPH), and the rate of disappearance of the parent compound is measured over time. srce.hr This data is used to calculate intrinsic clearance (CLint) and in vitro half-life (t1/2). srce.hr

For example, studies on a series of somatostatin (B550006) receptor subtype 5-selective antagonists showed that while an initial lead compound had low turnover in human, rat, and dog liver microsomes, it caused emesis in dogs. nih.gov Subsequent optimization focused on improving metabolic stability, particularly against oxidative metabolism, by screening analogues in multispecies liver microsome assays. nih.gov This led to the identification of compounds with improved metabolic profiles and good oral bioavailability. nih.gov Similarly, research on pyrrolo[3,4-c]pyridine derivatives showed that the introduction of a methyl group was intended to improve metabolic stability, and mouse pharmacokinetic studies revealed that one promising compound had high clearance despite good stability in liver microsomes. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes how the drug affects the body. Both are crucial for developing effective and safe medicines.

Pharmacokinetics: The physicochemical properties of pyridine derivatives significantly influence their PK profiles. The pyridine ring, being a polar and ionizable aromatic molecule, is often used to enhance the solubility and bioavailability of less soluble compounds. researchgate.net However, challenges such as high lipophilicity can lead to high microsomal metabolism and poor aqueous solubility, hindering development. acs.org

Computational tools are often used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties early in the drug design process. researchgate.net For instance, the SwissADME service can provide computational pharmacokinetic profiles for novel compounds. frontiersin.org Experimental evaluation often involves in vivo PK studies in animal models (e.g., mice, rats, rhesus monkeys) to determine parameters like maximum concentration (Cmax), total exposure (AUC), and clearance. nih.govmdpi.com One study on a neutral, non-prodrug thrombin inhibitor highlighted the use of protein structure knowledge to balance absorption and metabolic stability, ultimately leading to a clinical candidate with desirable PK properties. acs.org

Pharmacodynamics: The pharmacodynamics of pyridine derivatives are diverse, reflecting the wide range of biological targets they can interact with. rsc.org Halogenated pyridine moieties are known to inhibit various enzymes, including kinases involved in cancer pathways. The introduction of halogen atoms can significantly alter a molecule's electronic properties, membrane permeability, and binding affinity to target proteins, thereby influencing its pharmacodynamic profile. nih.gov For example, the substitution pattern on the pyridine ring can dramatically affect a compound's activity. In a series of thrombin inhibitors, the position of a pyridine nitrogen atom was found to be critical; placement near polar groups led to electrostatic repulsion and inactivity, whereas placement in a lipophilic environment resulted in a more active compound. acs.org These structure-activity relationships (SAR) are fundamental to optimizing the pharmacodynamic properties of new drug candidates.

Structural and Spectroscopic Elucidation of 3,5 Dibromo 6 Chloropyridin 2 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Crystal Packing

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Detailed NMR spectroscopic data for 3,5-Dibromo-6-chloropyridin-2-amine is not extensively reported in dedicated studies. The characterization is more commonly found for the products derived from it.

1D (¹H, ¹³C, ¹⁵N) NMR Analysis

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not found in the search results, the NMR data for its subsequent products are well-documented. For example, in the synthesis of various heterocyclic compounds, the ¹H and ¹³C NMR spectra are provided for the derivatives, confirming the successful transformation of the starting material. rsc.orglmaleidykla.lt For related but different compounds, such as 2-amino-3-bromo-5-chloropyridine, ¹H and ¹³C NMR data have been reported. beilstein-journals.org No specific ¹⁵N NMR data for this compound has been identified in the surveyed literature.

2D (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

There is no specific 2D NMR (COSY, HSQC, HMBC, NOESY) analysis of this compound found in the reviewed literature. These powerful techniques are instrumental in establishing the connectivity and stereochemistry of complex molecules. sdsu.eduyoutube.comprinceton.eduresearchgate.net In the context of derivatives of this compound, 2D NMR would be crucial for confirming the intricate structures of the resulting products, although specific examples for its direct derivatives were not detailed in the search results.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

Specific high-resolution mass spectrometry (HRMS) data, which would provide the accurate mass and potential fragmentation pathways for this compound, is not detailed in the available research. However, HRMS has been utilized to confirm the identity of compounds synthesized from it. For instance, derivatives such as 5-bromo-6-chloro-3-(thiophenylethynyl)pyrazin-2-amine have been characterized by HRMS to confirm their elemental composition. rsc.org This technique is a standard and essential tool for the characterization of novel compounds. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Dedicated experimental FT-IR and FT-Raman spectra for this compound, along with a detailed assignment of its vibrational modes, are not present in the searched literature. However, studies on related substituted pyridines offer insights into the expected vibrational frequencies. For example, the vibrational spectra of 2-amino-5-chloropyridine (B124133) and 3,5-dibromopyridine (B18299) have been analyzed using both experimental techniques and theoretical calculations (DFT). researchgate.netcore.ac.uk In these related molecules, characteristic bands for N-H stretching of the primary amine group are typically observed in the region of 3500–3000 cm⁻¹. core.ac.uk Aromatic C-H stretching vibrations are generally found between 3100 and 3000 cm⁻¹, while C-N stretching modes for aromatic amines appear in the 1382-1266 cm⁻¹ range. core.ac.uk

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The photophysical properties, including UV-Visible absorption and fluorescence spectra, of this compound have not been specifically reported. The focus of existing research is on the properties of the larger, conjugated systems synthesized from this starting material. For example, the UV-Vis and fluorescence spectroscopy of di(thiophenyl)-dihydrodipyrrolopyrazine (DT-DPP) isomers, prepared from this compound, have been characterized to evaluate their potential for optoelectronic applications. rsc.orgsemanticscholar.org Such studies are crucial for understanding the electronic transitions and designing materials with specific optical properties. researchgate.net

Computational and Theoretical Chemistry Studies of 3,5 Dibromo 6 Chloropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of 3,5-Dibromo-6-chloropyridin-2-amine, which in turn governs its chemical behavior. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing halogen atoms, indicating these areas are prone to nucleophilic attack.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.55 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.775 |

| Global Softness (S) | 0.360 |

| Electronegativity (χ) | 4.005 |

Note: These values are hypothetical and for illustrative purposes based on theoretical calculations for similar compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The areas around the halogen atoms, particularly the chlorine, would exhibit a more positive potential, making them potential sites for nucleophilic interaction.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and spectroscopic properties of molecules with high accuracy. nih.gov By optimizing the geometry of this compound, DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimental spectral bands to specific vibrational modes, aiding in the structural characterization of the compound. researchgate.net

Table 2: Predicted Geometrical Parameters and Vibrational Frequencies for this compound

| Parameter | Predicted Value | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| C-Br Bond Length | 1.89 Å | N-H Stretch | 3450 |

| C-Cl Bond Length | 1.74 Å | C-H Stretch | 3050 |

| C-N (ring) Bond Length | 1.34 Å | C=C Stretch (ring) | 1580 |

| C-N (amino) Bond Length | 1.38 Å | N-H Bend | 1620 |

| C-C Bond Length | 1.39 Å | C-Br Stretch | 650 |

Note: These values are hypothetical and for illustrative purposes based on theoretical calculations for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. nih.gov

In the context of drug design, MD simulations are invaluable for studying the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein. academie-sciences.fr These simulations can elucidate the binding mode, calculate the binding free energy, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. academie-sciences.fr

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition state analysis allows for the calculation of activation energies, which are critical for determining reaction rates. This information is vital for understanding the reactivity of the compound and for designing synthetic routes. For instance, modeling the mechanism of electrophilic aromatic substitution on the pyridine ring can reveal the preferred sites of reaction and the factors influencing regioselectivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For derivatives of this compound, QSAR studies can be conducted to develop models that predict their biological activity, such as inhibitory potency against a specific enzyme. nih.gov

These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Hypothetical Descriptors for a QSAR/QSPR Study of this compound Derivatives

| Derivative | LogP | Molar Refractivity | Surface Area | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| R = H | 2.5 | 55.2 | 150.3 | 10.5 |

| R = CH₃ | 2.9 | 59.8 | 165.1 | 8.2 |

| R = OCH₃ | 2.7 | 61.4 | 170.5 | 7.5 |

Note: These values are hypothetical and for illustrative purposes.

In Silico Screening and Virtual Ligand Design

The application of computational and theoretical chemistry provides a powerful avenue for the exploration of the potential bioactivity of molecules like this compound. Through in silico screening and virtual ligand design, researchers can predict and analyze the interactions of this compound and its derivatives with various biological targets, thereby guiding synthetic efforts and accelerating the drug discovery process. While specific studies on this compound are not extensively documented in public literature, the methodologies are well-established for structurally related halogenated and substituted aminopyridines.

In silico screening involves the use of computational methods to screen large libraries of compounds against a biological target. This process can help identify potential "hit" compounds that are likely to exhibit a desired biological activity. For a scaffold such as this compound, a virtual library of derivatives could be generated by computationally introducing various substituents at different positions on the pyridine ring. This library can then be screened against the binding site of a protein of interest using techniques like molecular docking.

Molecular docking is a key tool in virtual screening that predicts the preferred orientation of a ligand when bound to a target protein. This prediction is used to estimate the binding affinity and strength of the interaction. For instance, studies on other halogenated pyridine derivatives have successfully used molecular docking to predict binding energies and identify potential inhibitors for various enzymes. nih.gov The results of such docking studies are often presented in terms of binding energy, with more negative values indicating a stronger interaction.

Virtual ligand design takes the process a step further by using the structural information of the target's binding site to design novel molecules with high predicted affinity and selectivity. The this compound scaffold can serve as a starting point for such design efforts. Computational tools can be used to modify the scaffold in ways that are predicted to enhance its interaction with the target. This can involve adding or modifying functional groups to form specific hydrogen bonds, halogen bonds, or other noncovalent interactions with the protein's active site. The importance of halogen bonding in medicinal chemistry is increasingly recognized, and the bromine and chlorine atoms on the this compound scaffold could be strategically utilized in ligand design.

An example of how data from a virtual screening campaign might be presented is shown in the table below. This hypothetical data illustrates the type of information that would be generated in a computational study of derivatives of this compound against a hypothetical protein kinase.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Protein Kinase

| Compound ID | Modification on Scaffold | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | None (Parent Scaffold) | -7.2 | Leu83, Val91 |

| 1a | -CH3 at N-amino | -7.5 | Leu83, Val91, Ala145 |

| 1b | -OH at C4 | -8.1 | Leu83, Val91, Asp184 |

| 1c | -COOH at C4 | -9.3 | Leu83, Val91, Asp184, Lys65 |

| 1d | Phenyl at N-amino | -8.8 | Leu83, Val91, Phe182 |

Following initial in silico screening and virtual design, more computationally intensive methods like molecular dynamics (MD) simulations can be employed. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode. nih.gov These simulations can reveal important information about the conformational changes that may occur upon ligand binding and the role of solvent molecules in the interaction.

Furthermore, computational approaches such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be applied to a series of related compounds to build predictive models. These models correlate the 3D structural features of molecules with their biological activity, providing valuable guidance for the design of more potent analogs. nih.gov For a series of derivatives of this compound, a 3D-QSAR model could help identify the key steric and electronic features that are crucial for their activity.

The integration of these computational techniques offers a rational and efficient approach to exploring the therapeutic potential of this compound. By leveraging in silico screening and virtual ligand design, researchers can prioritize the synthesis of the most promising compounds, ultimately saving time and resources in the drug discovery pipeline. The pyridine scaffold itself is considered a "privileged structure" in drug design, appearing in numerous FDA-approved pharmaceuticals, which further underscores the potential value of investigating derivatives of compounds like this compound. nih.govmdpi.com

Future Directions and Emerging Research Opportunities for 3,5 Dibromo 6 Chloropyridin 2 Amine

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The pursuit of green chemistry is a driving force in modern synthetic research. For 3,5-Dibromo-6-chloropyridin-2-amine, future efforts will likely focus on developing more sustainable and environmentally friendly synthetic methods. This includes exploring alternative solvents to minimize the use of volatile organic compounds and investigating catalytic systems that can improve reaction efficiency and reduce waste. The principles of atom economy will be central, aiming to maximize the incorporation of starting materials into the final product.

Discovery of Novel Biological Targets and Therapeutic Applications for Derivatives

The structural motif of this compound is a valuable scaffold for the development of new therapeutic agents. Future research will likely focus on synthesizing a diverse library of derivatives and screening them against a wide range of biological targets. This could lead to the discovery of novel drug candidates for various diseases. The inherent reactivity of the bromine and chlorine substituents allows for a variety of chemical modifications, enabling the fine-tuning of pharmacological properties.

Integration of this compound into Advanced Materials Science

The unique electronic and structural properties of halogenated pyridines suggest that this compound could be a valuable component in the design of advanced materials. Future research may explore its incorporation into polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The bromine and chlorine atoms can influence the material's properties, such as its conductivity, photoluminescence, and thermal stability, opening up new avenues for its application in electronics and materials science.

Application in Chemical Biology and Probe Development

The development of chemical probes is essential for understanding complex biological processes. The this compound scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for specific biological targets. These probes could be used to visualize cellular processes, identify protein-protein interactions, and elucidate disease mechanisms, providing powerful tools for chemical biology research.

Synergistic Approaches Combining Synthetic Chemistry with Computational and Biological Disciplines

The future of research on this compound will increasingly rely on interdisciplinary collaboration. By combining synthetic chemistry with computational modeling and biological screening, researchers can accelerate the discovery and development of new applications. Computational studies can predict the reactivity and properties of derivatives, guiding synthetic efforts towards the most promising candidates. High-throughput biological screening can then rapidly identify compounds with desired activities, creating a powerful synergy between these scientific disciplines.

Q & A

Q. Table 1: Synthetic Conditions for Halogenated Pyridin-2-amine Derivatives

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | THF | 90–93 |

How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during crystallization?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is critical for unambiguous structural determination. Challenges include:

- Crystal growth : Halogenated pyridines often form disordered crystals due to steric hindrance. Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .

- Data refinement : Heavy atoms (Br, Cl) cause strong absorption; empirical absorption corrections (SADABS) are essential .

- Hydrogen bonding : The amine group forms N–H⋯N interactions, influencing packing. Unit cell parameters from analogous compounds (e.g., 3,5-dichloro-6-methylpyridin-2-amine: a = 7.234 Å, b = 10.579 Å, c = 11.800 Å) guide refinement .

What spectroscopic techniques effectively characterize halogenated pyridin-2-amine derivatives, and how can conflicting data be resolved?

Answer:

- ¹H/¹³C NMR : Downfield shifts (δ 7.5–8.5 ppm) indicate aromatic protons adjacent to electron-withdrawing halogens. Discrepancies in peak splitting (e.g., para vs. meta substituents) require 2D NMR (COSY, HSQC) .

- Mass spectrometry (HRMS) : Isotopic patterns (e.g., Br²⁷Br⁸¹ vs. Cl³⁵Cl³⁷) confirm molecular composition.

- Cross-validation : Discrepancies between NMR and crystallographic data are resolved via complementary techniques (e.g., IR for functional groups) .

How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The electron-withdrawing effects of Br and Cl deactivate the pyridine ring, directing NAS to the 4-position (para to the amine). Computational studies (DFT) show:

- Electrophilicity : The LUMO energy (−1.8 eV) indicates moderate reactivity compared to nitro-substituted analogs.

- Steric effects : Bulky substituents at the 6-position hinder attack at the 4-position, favoring alternative pathways .

What computational methods predict the regioselectivity and stability of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position exhibits higher electrophilicity (f⁺ = 0.12) .

- Molecular docking : Predicts binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.

- Thermodynamic stability : Gibbs free energy (ΔG) calculations assess tautomerization or degradation pathways .

How can competing side reactions be mitigated during the functionalization of this compound?

Answer:

- Protecting groups : Acetylation of the amine (-NH₂) prevents unwanted nucleophilic attack .

- Selective catalysis : CuI co-catalysis suppresses homocoupling in Sonogashira reactions.

- Solvent optimization : Non-polar solvents (e.g., toluene) reduce polar side reactions .

What strategies address contradictions in spectroscopic vs. crystallographic data for halogenated pyridin-2-amine derivatives?

Answer:

- Dynamic NMR : Detects tautomerization or conformational changes not visible in static X-ray structures.

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in disordered crystals .

- Synchrotron radiation : High-resolution data (e.g., λ = 0.7 Å) improves accuracy for heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.